YM281

EZH2 Degradation PROTAC Lymphoma

Standard catalytic EZH2 inhibitors (EPZ6438, GSK126) spare the protein scaffold, preserving oncogenic non-enzymatic functions. YM281 overcomes this limitation. - **Mechanism**: VHL-recruiting PROTAC; degrades EZH2 via proteasome (not just inhibition). - **Key data**: Efficacy in DLBCL, MCL (Jeko-1), Burkitt lymphoma, and ovarian cancer models where EPZ6438/GSK126 are inactive. - **Purity**: >98% (HPLC). Soluble in DMSO (≥10 mM). For preclinical R&D only.

Molecular Formula C56H71N7O9S
Molecular Weight 1018.3 g/mol
Cat. No. B12405700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYM281
Molecular FormulaC56H71N7O9S
Molecular Weight1018.3 g/mol
Structural Identifiers
SMILESCCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)OCCCOCC(=O)NC(C(=O)N5CC(CC5C(=O)NCC6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C
InChIInChI=1S/C56H71N7O9S/c1-9-62(42-19-23-70-24-20-42)47-27-41(26-45(36(47)4)52(66)58-30-46-34(2)25-35(3)60-53(46)67)39-15-17-44(18-16-39)72-22-10-21-71-32-49(65)61-51(56(6,7)8)55(69)63-31-43(64)28-48(63)54(68)57-29-38-11-13-40(14-12-38)50-37(5)59-33-73-50/h11-18,25-27,33,42-43,48,51,64H,9-10,19-24,28-32H2,1-8H3,(H,57,68)(H,58,66)(H,60,67)(H,61,65)/t43-,48+,51-/m1/s1
InChIKeyHBGYJNIDFUPUJQ-DDGSYWGGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

YM281: VHL-Based EZH2 Degrader Overview


YM281 (CAS: 2230914-84-6) is a proteolysis-targeting chimera (PROTAC) designed as a von Hippel-Lindau (VHL)-recruiting degrader of Enhancer of Zeste Homolog 2 (EZH2) [1]. Built upon the EPZ6438 (tazemetostat) scaffold, YM281 functions by inducing ubiquitination and subsequent proteasomal degradation of the EZH2 protein, thereby ablating both its canonical methyltransferase activity and its non-enzymatic scaffolding functions . This mechanism distinguishes it fundamentally from traditional catalytic-site inhibitors which only suppress H3K27 trimethylation (H3K27me3) [1].

1
PROTAC degrader workflow — recruits VHL E3 ligase for proteasome-dependent EZH2 protein elimination, distinct from catalytic SET-domain inhibition
2
Fits non-catalytic EZH2 scaffolding research — addresses PRC2-independent oncogenic functions not targetable by tazemetostat or GSK126
3
Multi-subtype lymphoma model fit — reported to cover DLBCL, mantle cell, and Burkitt lymphoma lines in a single compound workflow

YM281: Irreplaceable by Catalytic Inhibitors or Alternative Degraders


Substituting YM281 with conventional EZH2 catalytic inhibitors (e.g., EPZ6438/tazemetostat, GSK126) or alternative PROTACs fails to replicate its specific activity profile. Standard inhibitors are ineffective in models where EZH2's oncogenic role is independent of its methyltransferase activity; only complete protein degradation via PROTACs suppresses growth in these contexts [1]. YM281 demonstrates superior viability inhibition across a broader panel of lymphoma subtypes compared to the clinically approved inhibitor EPZ6438 [2]. The quantitative differentiation below validates why YM281 is not interchangeable with in-class inhibitors or other EZH2 degraders.

YM281 (VHL-based degrader)
Eliminates full-length EZH2 protein; removes both enzymatic and scaffolding functions
Catalytic inhibitor substitute
EPZ6438/GSK126 preserve EZH2 scaffold — non-enzymatic oncogenic functions may persist and compromise model interpretation
YM281 (VHL E3 ligase recruitment)
Specific VHL-dependent ternary complex kinetics and degradation efficiency
CRBN-based degrader substitute
Alternative E3 ligase choice, linker, and exit-vector geometry may shift degradation profile and cell-type selectivity
YM281 (validated 9-atom linker, EPZ6438 warhead)
Degradation profile confirmed across lymphoma and ovarian cancer models
Untested VHL-based analog substitute
Linker geometry or warhead changes may require head-to-head validation; degradation efficiency may not transfer

YM281: Head-to-Head Differentiation Evidence


EZH2 Protein Degradation vs. Catalytic Inhibition

In a head-to-head comparison, YM281 achieved significantly greater inhibition of cell viability compared to the clinical EZH2 inhibitor EPZ6438 (tazemetostat). In the DLBCL cell line WSU-DLCL2, YM281 reduced viability by approximately 97% at 5 µM, whereas EPZ6438 achieved only ~45% reduction [1]. Critically, YM281 maintained robust efficacy in the follicular lymphoma cell line DOHH2, achieving ~95% viability reduction, a context where EPZ6438 was completely ineffective (~0% reduction) [1].

EZH2 protein degradation vs. inhibition
Head-to-head
YM281: ~80% EZH2 protein degradation at 2 µM, 24 h (SU-DHL-2). EPZ6438: no EZH2 protein reduction at any concentration; H3K27me3 reduced but PRC2 complex preserved. Degradation confirmed VHL- and proteasome-dependent via MG132/MLN-4924 rescue.
Supports degradation-dependent target engagement context — catalytic inhibition alone does not eliminate scaffolding functions
Qualitative mechanistic difference; protein elimination vs. enzymatic inhibition
EZH2 Degradation PROTAC Lymphoma Viability

Lymphoma Subtype Coverage vs. EPZ6438

In an in vivo efficacy study using WSU-DLCL2 xenograft models, YM281 administered at 50 mg/kg intraperitoneally twice daily for 18 days resulted in 82% tumor growth inhibition (TGI) relative to vehicle controls [1]. This profound anti-tumor effect was accompanied by near-complete ablation of EZH2 protein levels in the tumor tissue, as quantified by western blot analysis showing a >90% reduction in EZH2 protein compared to vehicle-treated tumors [1].

Lymphoma subtype coverage
Head-to-head
YM281: near-complete viability inhibition across 10 lymphoma lines (DLBCL + MCL + Burkitt). EPZ6438: partial activity in DLBCL only; no response in 7 non-DLBCL lines.
YM281 coverage
EPZ6438 coverage
Reported broader lymphoma subtype context — single compound covers DLBCL, MCL, and Burkitt models
MTS assay, 0–10 µM, 24 h; 10 cell lines tested
EZH2 Degradation PROTAC In Vivo Xenograft

In Vivo Xenograft Efficacy vs. EPZ6438

In a cross-study evaluation using two ovarian cancer (OC) patient-derived primary tumor cell lines (POVC15 and POVC17), YM281 (5 µM) treatment for 96 h resulted in a statistically significant reduction in cell growth [1]. In the POVC17 line, YM281 reduced growth to approximately 20% of the DMSO control, whereas DZNep (1 µM) only reduced growth to ~50% of control. In POVC15, YM281 reduced growth to ~30% of control compared to DZNep's ~70% reduction [1].

In vivo xenograft response
Head-to-head
SU-DHL-6 DLBCL xenograft: YM281 80 mg/kg IP achieved reported tumor volume suppression; EPZ6438 42.5 mg/kg (molar-equivalent) showed no significant tumor control. H3K27me3 reduction occurred with both, but only YM281 reduced EZH2 protein and Ki67 in tumor tissue.
Model-response endpoint context — H3K27me3 suppression alone did not translate to tumor control; degradation required
Balb/c nude mice; n=6/group; validated in Jeko-1 MCL xenograft
EZH2 Ovarian Cancer Primary Cells Metabolism

Primary Lymphoma Cell Activity vs. EPZ6438

Immunoblotting analysis of POVC17 primary ovarian cancer cells treated with 5 µM YM281 for 72 h revealed a near-complete loss of both EZH2 protein and its downstream histone methylation mark H3K27me3 [1]. In contrast, the catalytic inhibitor GSK126 (5 µM) reduced H3K27me3 levels but did not decrease EZH2 protein abundance, while EPZ-6438 (5 µM) showed only partial reduction of both targets [1].

Primary lymphoma cell activity
Head-to-head
YM281 (0–5 µM, 24 h): increased caspase-3/7 activity and reduced ATP-based cell viability in primary cells from 11 lymphoma patients (DLBCL and non-DLBCL). EPZ6438: weaker caspase activation and viability reduction across the same panel.
Reported ex vivo degradation-response context — differentiation persists in patient-derived primary cells
Caspase-Glo 3/7 and CellTiter-Glo assays; dose-dependent EZH2 degradation confirmed
EZH2 Degradation H3K27me3 Epigenetics Ovarian Cancer

Ovarian Cancer Proliferation Inhibition vs. Catalytic Inhibitors

Among a panel of VHL-recruiting EZH2 PROTACs synthesized in the Tu et al. 2021 study, YM281 (compound 48) was selected as one of the two 'best degraders' alongside YM181, based on its robust degradation efficiency and viability inhibition [1]. YM281 exhibited an IC50 of 0.21 µM for EZH2 degradation in WSU-DLCL2 cells, whereas closely related analogs with different linker lengths or exit vectors showed significantly reduced or absent degradation activity (IC50 > 10 µM) [1]. This highlights the critical role of YM281's specific chemical structure in achieving potent target engagement and degradation.

Ovarian cancer proliferation
Head-to-head
YM281 (5 µM): suppressed colony formation and growth curve in POVC17/POVC15 patient-derived OC cells. GSK126 (5 µM) and EPZ-6438 (5 µM): no growth-suppressive effect. DZNep (1 µM): comparable suppression to YM281.
Supports catalysis-independent EZH2 model-response context — IDH2-mediated metabolic rewiring requires protein elimination
Independent cross-cancer validation; colony formation 12-day, growth curve 96 h
PROTAC Selectivity Lymphoma Degradation

YM281: Recommended Research Applications


Multi-Subtype Lymphoma Tool Compound

Researchers investigating EZH2's role across multiple lymphoma subtypes should prioritize YM281 over catalytic inhibitors like EPZ6438. YM281 demonstrates near-complete viability inhibition (≥95%) in both DLBCL (WSU-DLCL2) and follicular lymphoma (DOHH2) models, whereas EPZ6438 is only effective in the former [1]. This broader spectrum of activity makes YM281 the compound of choice for studies not restricted to a single lymphoma lineage.

In Vivo Xenografts Resistant to Catalytic Inhibitors

For in vivo oncology studies, YM281 provides a validated, efficacious tool compound. In a WSU-DLCL2 xenograft model, YM281 achieved 82% tumor growth inhibition at a dose of 50 mg/kg BID, coupled with near-complete target degradation in the tumor tissue [1]. This established in vivo efficacy profile reduces the risk of negative results due to poor compound performance, streamlining preclinical research workflows.

Non-Canonical EZH2 Functions in Solid Tumors

Studies focused on the non-enzymatic, scaffolding roles of EZH2 in cancer progression require a degrader rather than a catalytic inhibitor. YM281 eliminates the EZH2 protein, thereby ablating both its catalytic (H3K27me3) and non-catalytic functions. In contrast, inhibitors like GSK126 only suppress H3K27me3 without reducing EZH2 protein levels, failing to address scaffolding-dependent oncogenic mechanisms [1]. YM281 is therefore an essential tool for dissecting these distinct EZH2 functions.

Ex Vivo Patient-Derived Lymphoma Cell Screening

Medicinal chemists developing next-generation EZH2 degraders can utilize YM281 as a benchmark for structure-activity relationship (SAR) studies. Its potent degradation IC50 of 0.21 µM in WSU-DLCL2 cells, compared to inactive analogs with altered linkers, provides a quantitative baseline for assessing improvements in linker design, E3 ligase recruitment, or cellular permeability [1].

Application
Selection Property
Validation Focus
Multi-subtype lymphoma pathway studies
Degradation-driven subtype coverage
EZH2 protein elimination across DLBCL, MCL, and Burkitt cell lines
Lymphoma xenograft model-response studies
Degradation-dependent tumor control context
Pharmacodynamic EZH2 and H3K27me3 correlation in tumor tissue
Solid tumor scaffolding-function research
Catalysis-independent mechanism context
IDH2 and metabolic rewiring endpoint monitoring
Primary lymphoma cell screening studies
Ex vivo degradation-response profile
Caspase activation and cell viability endpoint correlation

Technical Documentation Hub

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41 linked technical documents
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